decahydrocyclopenta[d]azepine hydrochloride
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Overview
Description
Decahydrocyclopenta[d]azepine hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of azepine, which is a seven-membered ring structure containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydrocyclopenta[d]azepine hydrochloride typically involves the ring expansion of smaller cyclic compounds. One common method is the dearomative ring expansion of nitroarenes, which involves the conversion of a six-membered benzenoid framework into a seven-membered ring system using photochemical reactions mediated by blue light at room temperature . Another approach is the recyclization of small and medium carbo-, oxa-, or azacyclanes through multicomponent heterocyclization reactions .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. These methods may include the use of advanced techniques such as microwave irradiation and ultrasound-assisted synthesis to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Decahydrocyclopenta[d]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully saturated compounds. Substitution reactions can result in various functionalized derivatives of this compound .
Scientific Research Applications
Decahydrocyclopenta[d]azepine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex nitrogen-containing heterocycles.
Biology: It serves as a probe to study the interactions of nitrogen heterocycles with biological macromolecules.
Medicine: It has potential therapeutic applications due to its biological activities, such as anticonvulsant, analgesic, and antidepressant properties.
Mechanism of Action
The mechanism of action of decahydrocyclopenta[d]azepine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors in the brain, modulating their activity and leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to decahydrocyclopenta[d]azepine hydrochloride include other seven-membered nitrogen heterocycles such as azepines, benzodiazepines, oxazepines, and thiazepines .
Uniqueness
This compound is unique due to its specific ring structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. Compared to other similar compounds, it may exhibit distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,2,3,4,5,5a,6,7,8,8a-decahydrocyclopenta[d]azepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-8-4-6-10-7-5-9(8)3-1;/h8-10H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOXLDXHJKODKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCCC2C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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